

# A Technical Guide to the Spectroscopic Profile of 4-Iodo-3-nitrotoluene

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## Compound of Interest

Compound Name: 4-Iodo-3-nitrotoluene

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Document ID: TGS-INT-20251230-01 Version: 1.0 For: Researchers, scientists, and drug development professionals

This document provides a comprehensive overview of the spectroscopic data for **4-Iodo-3-nitrotoluene** (CAS No. 5326-39-6), an important intermediate in organic synthesis.<sup>[1]</sup> The information herein is compiled to assist in the identification, characterization, and utilization of this compound in research and development settings.

## Data Presentation: Spectroscopic Summary

The following tables summarize the key spectroscopic data for **4-Iodo-3-nitrotoluene**.

### General Properties

Property	Value	Reference(s)
Chemical Formula	C <sub>7</sub> H <sub>6</sub> INO <sub>2</sub>	[2][3]
Molecular Weight	263.03 g/mol	[2][3]
Appearance	Orange-brown glistening powder	[4]
Melting Point	53-56 °C	[4]
Boiling Point	299.3 °C at 760 mmHg	[5]

## Infrared (IR) Spectroscopy

The following table lists the predicted characteristic infrared absorption bands for **4-iodo-3-nitrotoluene** based on its functional groups. The data is interpreted from general principles of IR spectroscopy.[6] A gas-phase spectrum is available from the NIST Chemistry WebBook.[2]

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3100-3000	Medium	Aromatic C-H Stretch	Ar-H
2975-2850	Medium-Weak	Aliphatic C-H Stretch	-CH <sub>3</sub>
1550-1530	Strong	Asymmetric NO <sub>2</sub> Stretch	Ar-NO <sub>2</sub>
1360-1340	Strong	Symmetric NO <sub>2</sub> Stretch	Ar-NO <sub>2</sub>
1610-1580	Medium-Weak	C=C Aromatic Ring Stretch	Ar C=C
900-675	Strong	C-H Out-of-plane Bend	Ar-H
600-500	Medium-Strong	C-I Stretch	Ar-I

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for **4-iodo-3-nitrotoluene** is not publicly available in the cited literature. The following data is predicted based on established substituent effects on the toluene scaffold.

### 1.3.1 Predicted <sup>1</sup>H NMR Spectrum (Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm)

The electron-withdrawing effects of the nitro group and the iodo atom will deshield the aromatic protons, shifting them downfield.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)
H-2	~ 8.1	d	~ 2.0
H-5	~ 7.4	dd	J $\approx$ 8.0, 2.0
H-6	~ 7.9	d	~ 8.0
-CH <sub>3</sub>	~ 2.5	s	-

### 1.3.2 Predicted <sup>13</sup>C NMR Spectrum (Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm)

The chemical shifts are influenced by the electronegativity and position of the substituents.[\[7\]](#)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-1 (-CH <sub>3</sub> )	~ 145
C-2	~ 130
C-3 (-NO <sub>2</sub> )	~ 150
C-4 (-I)	~ 95
C-5	~ 138
C-6	~ 125
-CH <sub>3</sub>	~ 20

## Mass Spectrometry (MS)

The following table outlines the expected major fragments from an Electron Ionization (EI) Mass Spectrum of **4-Iodo-3-nitrotoluene**.[\[3\]](#)[\[8\]](#)

m/z Ratio	Proposed Fragment Ion	Proposed Neutral Loss	Notes
263	$[\text{C}_7\text{H}_6\text{INO}_2]^+\bullet$	-	Molecular Ion ( $\text{M}^+\bullet$ )
247	$[\text{C}_7\text{H}_6\text{IO}]^+\bullet$	NO	Loss of nitric oxide
217	$[\text{C}_7\text{H}_6\text{I}]^+\bullet$	$\text{NO}_2$	Loss of nitro group
136	$[\text{C}_7\text{H}_6\text{NO}_2]^+\bullet$	I	Loss of iodine radical
127	$[\text{I}]^+$	$\text{C}_7\text{H}_6\text{NO}_2$	Iodine cation
90	$[\text{C}_7\text{H}_6]^+\bullet$	I, $\text{NO}_2$	Toluene radical cation

## Experimental Protocols

### Synthesis of 4-Iodo-3-nitrotoluene via Nitration

This protocol describes a common method for the synthesis of **4-Iodo-3-nitrotoluene** from p-iodotoluene.[\[4\]](#)

Reagents:

- p-Iodotoluene
- Acetic Anhydride
- Nitric Acid ( $\text{HNO}_3$ , concentrated)
- Sodium Hydroxide ( $\text{NaOH}$ ) solution
- Ethyl Acetate
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica Gel
- Petroleum Ether

Procedure:

- Dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride in a flask equipped with a magnetic stirrer.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add 3 mL of concentrated nitric acid dropwise while maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 4 hours.
- Cool the reaction to room temperature and carefully neutralize by adding NaOH solution until the pH reaches 7.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).
- Wash the combined organic phases with saturated salt water.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Filter off the drying agent and concentrate the solution under reduced pressure (rotary evaporation) at 25 °C.
- Purify the resulting crude product by column chromatography on silica gel, using a mobile phase of petroleum ether:ethyl acetate (ranging from 1:3 to 1:5 v/v) to yield the final product.

## Spectroscopic Analysis Protocols

### 2.2.1 NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of purified **4-Iodo-3-nitrotoluene** for <sup>1</sup>H NMR analysis (20-50 mg for <sup>13</sup>C NMR).
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing.
- Data Acquisition: Record the spectra on a 400 MHz (or higher) NMR spectrometer. For quantitative  $^1\text{H}$  NMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) is used between pulses.

### 2.2.2 IR Spectroscopy

- Sample Preparation (KBr Pellet Method): Mix a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder.
- Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .

### 2.2.3 Mass Spectrometry

- Ionization Method: Utilize an Electron Ionization (EI) source, which is standard for small, relatively volatile organic molecules.
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Analysis: The sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.[8] The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ( $m/z$ ) ratio.

## Mandatory Visualization: Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **4-Iodo-3-nitrotoluene**.

## Workflow for Synthesis and Analysis of 4-Iodo-3-nitrotoluene

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## References

- 1. 2-Iodo-4-nitrotoluene [webbook.nist.gov]
- 2. 4-Iodo-3-nitrotoluene [webbook.nist.gov]
- 3. 4-Iodo-3-nitrotoluene [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Chloro-3-nitrotoluene | C<sub>7</sub>H<sub>6</sub>ClNO<sub>2</sub> | CID 6976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uni-saarland.de [uni-saarland.de]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 2-Iodo-3-nitrotoluene [webbook.nist.gov]
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